molecular formula C10H12OS B12995866 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B12995866
M. Wt: 180.27 g/mol
InChI Key: TVEPNPCBQITNKY-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring The compound is characterized by the presence of a methyl group at the 5th position and an aldehyde group at the 2nd position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents.

Major Products

    Oxidation: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.

    Reduction: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the thiophene ring

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H12OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h5-7H,2-4H2,1H3

InChI Key

TVEPNPCBQITNKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C=O

Origin of Product

United States

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